

# Unveiling the Prognostic Power of DPP3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A deep dive into the correlation between Dipeptidyl Peptidase 3 (DPP3) plasma concentration and disease severity reveals its potential as a critical biomarker in managing critically ill patients. This guide offers an objective comparison of DPP3's performance against standard severity scores, supported by experimental data, for researchers, scientists, and drug development professionals.

Elevated plasma concentrations of Dipeptidyl Peptidase 3 (DPP3), a cytosolic enzyme released upon cell death, are increasingly recognized as a key indicator of disease severity and poor outcomes in a variety of critical illnesses, including sepsis and cardiogenic shock.[1][2][3] This guide synthesizes findings from major studies to provide a comprehensive overview of DPP3's prognostic capabilities, methodologies for its measurement, and its role in relevant signaling pathways.

## DPP3 Plasma Concentration and Disease Severity: A Quantitative Comparison

Recent large-scale studies, such as the AdrenOSS-1 and FROG-ICU cohorts, have provided robust quantitative data on the correlation between circulating DPP3 (cDPP3) levels and established disease severity scoring systems like the Sequential Organ Failure Assessment (SOFA) and the Acute Physiology and Chronic Health Evaluation II (APACHE II).



| Patient<br>Cohort                                 | Key<br>Findings                                                                                                          | DPP3<br>Concentrati<br>on (Median<br>[IQR])                   | Correlation with Severity Scores                                  | Associated<br>Outcomes                                                                                             | Reference |
|---------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Sepsis &<br>Septic Shock<br>(AdrenOSS-1<br>Study) | High cDPP3 levels on ICU admission are strongly associated with 28-day mortality and the severity of organ dysfunction.  | 26.5 [16.2–<br>40.4] ng/mL                                    | Positively<br>correlated<br>with SOFA<br>and APACHE<br>II scores. | Increased need for vasopressors , renal replacement therapy, and mechanical ventilation. Higher 28- day mortality. | [1][2]    |
| Mixed ICU Population (FROG-ICU Cohort)            | Admission cDPP3 is an independent predictor of 30-day mortality, particularly in sepsis and cardiac arrest subgroups.    | 19 [13–33] ng/mL (Overall); 44 [29–69] ng/mL (Cardiac Arrest) | Independent<br>of SAPS-3<br>score in<br>predicting<br>mortality.  | Increased<br>risk of acute<br>kidney injury<br>(AKI) and 30-<br>day mortality.                                     | [3][4]    |
| Cardiogenic<br>Shock                              | Elevated cDPP3 levels are associated with in- hospital cardiogenic shock and increased short- and long-term mortality in | -                                                             | Associated with higher risk scores (e.g., ORBI).                  | Increased 30-day and 1-year mortality.                                                                             | [5]       |



patients with acute coronary syndromes.

## The Pathophysiological Role of DPP3 in Critical Illness

Circulating DPP3 is not merely a passive biomarker of cell death; it actively contributes to the pathophysiology of critical illness. Its primary mechanism of action involves the degradation of key cardiovascular mediators, most notably angiotensin II.[4][5] Angiotensin II is a crucial component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for maintaining blood pressure and cardiovascular homeostasis. By cleaving and inactivating angiotensin II, elevated cDPP3 levels can lead to vasodilation, reduced cardiac contractility, and profound hypotension, thereby exacerbating shock states and contributing to organ failure.[4]

DPP3's role in the Renin-Angiotensin System.

### **Experimental Protocols**

Accurate and reproducible measurement of cDPP3 is crucial for its clinical application. The most widely used method in recent clinical studies is a sandwich-type immunoluminometric assay.

Principle of the Assay:

This assay typically involves two monoclonal antibodies that bind to different epitopes on the DPP3 molecule. One antibody is biotinylated for immobilization on a streptavidin-coated solid phase (e.g., microtiter plate), and the other is labeled with a chemiluminescent marker for detection. The light intensity generated is proportional to the concentration of DPP3 in the sample.

Generalized Protocol for cDPP3 Measurement:

- Sample Collection and Preparation:
  - Collect whole blood in EDTA-containing tubes.



- Centrifuge at a specified force and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma.
- Store plasma samples at -80°C until analysis.
- Assay Procedure (based on immunoluminometric method):
  - Prepare calibrators and controls.
  - Pipette patient plasma samples, calibrators, and controls into the wells of the streptavidincoated microtiter plate.
  - Add the biotinylated anti-DPP3 antibody and the chemiluminescent-labeled anti-DPP3 antibody.
  - Incubate the plate to allow the formation of the sandwich complex (DPP3 captured between the two antibodies).
  - Wash the plate to remove unbound reagents.
  - Add a substrate solution to initiate the chemiluminescent reaction.
  - Measure the light emission using a luminometer.
- Data Analysis:
  - Generate a calibration curve using the signals from the calibrators.
  - Determine the cDPP3 concentration of the patient samples by interpolating their signal on the calibration curve.





Click to download full resolution via product page

Workflow for DPP3 biomarker assessment.



### **Conclusion and Future Directions**

The evidence strongly supports the correlation between elevated cDPP3 plasma concentration and disease severity in critically ill patients. Its ability to provide prognostic information beyond established scoring systems makes it a promising tool for early risk stratification and patient management.[4] Furthermore, the direct involvement of DPP3 in the pathophysiology of shock opens up the exciting possibility of it being not just a biomarker, but also a therapeutic target. Future research will likely focus on the clinical utility of DPP3-guided therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Monitoring circulating dipeptidyl peptidase 3 (DPP3) predicts improvement of organ failure and survival in sepsis: a prospective observational multinational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring circulating dipeptidyl peptidase 3 (DPP3) predicts improvement of organ failure and survival in sepsis: a prospective observational multinational study | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Circulating dipeptidyl peptidase 3 on intensive care unit admission is a predictor of organ dysfunction and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 3 plasma levels predict cardiogenic shock and mortality in acute coronary syndromes. [boris-portal.unibe.ch]
- To cite this document: BenchChem. [Unveiling the Prognostic Power of DPP3: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1575670#correlation-of-dpp3-plasma-concentration-with-disease-severity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com